

Determining Enrofloxacin Residues in Aquaculture with Enrofloxacin-d5: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Enrofloxacin-d5*

Cat. No.: *B563872*

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Introduction

Enrofloxacin is a broad-spectrum fluoroquinolone antibiotic widely used in aquaculture to treat and prevent bacterial diseases. However, its overuse can lead to the accumulation of residues in aquatic products, posing potential risks to human health due to the development of antibiotic resistance. To ensure food safety, regulatory bodies have established maximum residue limits (MRLs) for enrofloxacin in fish and other aquatic animals. Accurate and sensitive analytical methods are crucial for monitoring these residues. The use of a stable isotope-labeled internal standard, such as **Enrofloxacin-d5**, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly effective technique for the precise quantification of enrofloxacin residues. This isotope dilution mass spectrometry (IDMS) approach minimizes matrix effects and variations in sample preparation and instrument response, leading to highly accurate and reliable results.

These application notes provide a detailed protocol for the determination of enrofloxacin residues in aquaculture samples using **Enrofloxacin-d5** as an internal standard. The method is intended for researchers, scientists, and professionals involved in drug development and food safety analysis.

Quantitative Data Summary

The following table summarizes the quantitative performance data of the analytical method for the determination of enrofloxacin in aquaculture samples using **Enrofloxacin-d5** as an internal standard.

Parameter	Value	Reference
Limit of Detection (LOD)	0.1 µg/kg	
Limit of Quantification (LOQ)	1.0 µg/kg	
Linearity (r^2)	> 0.999	
Recovery	85.3% - 106%	
Intra-day Precision (RSD)	< 12.8%	
Linear Range	1 - 100 µg/kg	

Experimental Protocols

This section details the methodology for sample preparation, standard solution preparation, and LC-MS/MS analysis for the quantification of enrofloxacin in aquaculture tissues.

Materials and Reagents

- Enrofloxacin (purity ≥ 99%)
- **Enrofloxacin-d5** (ENR-d5, purity ≥ 99%)
- Acetonitrile (ACN), HPLC or LC-MS grade
- Methanol (MeOH), HPLC or LC-MS grade
- Formic acid (FA), LC-MS grade
- Water, ultrapure (e.g., Milli-Q)
- Anhydrous sodium sulfate
- Syringe filters (0.22 µm)

Standard Solution Preparation

- **Stock Solutions (1 mg/mL):** Accurately weigh and dissolve enrofloxacin and **Enrofloxacin-d5** in methanol to prepare individual stock solutions of 1 mg/mL. Store at -20°C.
- **Intermediate Solutions (10 µg/mL):** Dilute the stock solutions with methanol to prepare intermediate solutions of 10 µg/mL.
- **Working Standard Solutions:** Prepare a series of calibration standards by diluting the enrofloxacin intermediate solution with a mixture of water and methanol (e.g., 75:25 v/v) to achieve concentrations ranging from 1 to 100 µg/L.
- **Internal Standard Spiking Solution:** Prepare a working solution of **Enrofloxacin-d5** at a concentration of 50 µg/L in the same water/methanol mixture. This solution will be used to spike all samples, blanks, and calibration standards.

Sample Preparation and Extraction

- **Homogenization:** Homogenize the aquaculture tissue sample (e.g., fish muscle, shrimp) to ensure uniformity.
- **Weighing:** Weigh 2 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.
- **Spiking:** Add a known volume of the **Enrofloxacin-d5** internal standard working solution to the sample.
- **Extraction:**
 - Add 10 mL of acetonitrile containing 1% formic acid to the sample tube.
 - Vortex for 1 minute to ensure thorough mixing.
 - Sonicate for 10 minutes in an ultrasonic bath.
 - Centrifuge at 8000 rpm for 5 minutes.
 - Carefully transfer the supernatant to a clean tube.

- Repeat the extraction step with another 10 mL of acetonitrile with 1% formic acid and combine the supernatants.
- Clean-up (optional, if high lipid content):
 - A solid-phase extraction (SPE) clean-up step may be necessary for samples with high lipid content. Various commercial SPE cartridges are available for this purpose.
- Evaporation and Reconstitution:
 - Evaporate the combined supernatant to dryness under a gentle stream of nitrogen at 40°C.
 - Reconstitute the residue in 1 mL of the initial mobile phase (e.g., water:methanol, 75:25, v/v).
- Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

- Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Typical LC Conditions:

- Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient: A suitable gradient to separate enrofloxacin from matrix components.
- Flow Rate: 0.3 mL/min.

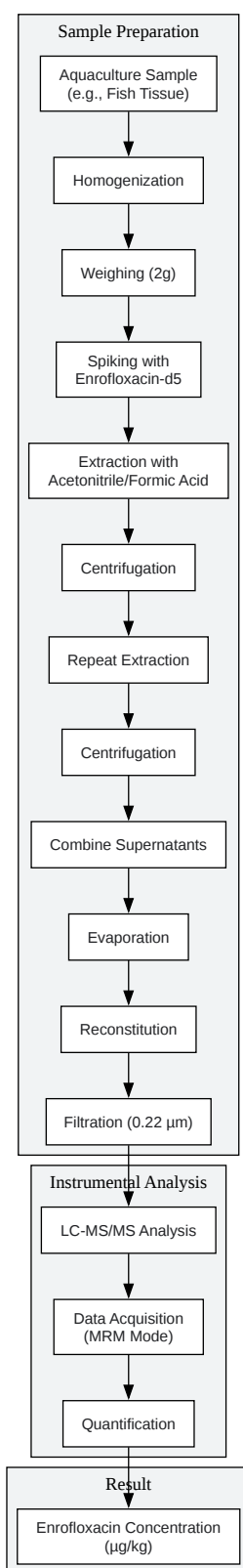
- Injection Volume: 5 μ L.
- Column Temperature: 40°C.

Typical MS/MS Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Multiple Reaction Monitoring (MRM): Monitor the precursor-to-product ion transitions for both enrofloxacin and **Enrofloxacin-d5**.
 - Enrofloxacin: e.g., m/z 360.2 \rightarrow 316.2 (quantifier), 360.2 \rightarrow 245.1 (qualifier)
 - **Enrofloxacin-d5**: e.g., m/z 365.2 \rightarrow 321.2
- Collision Energy and other MS parameters: Optimize for maximum signal intensity.

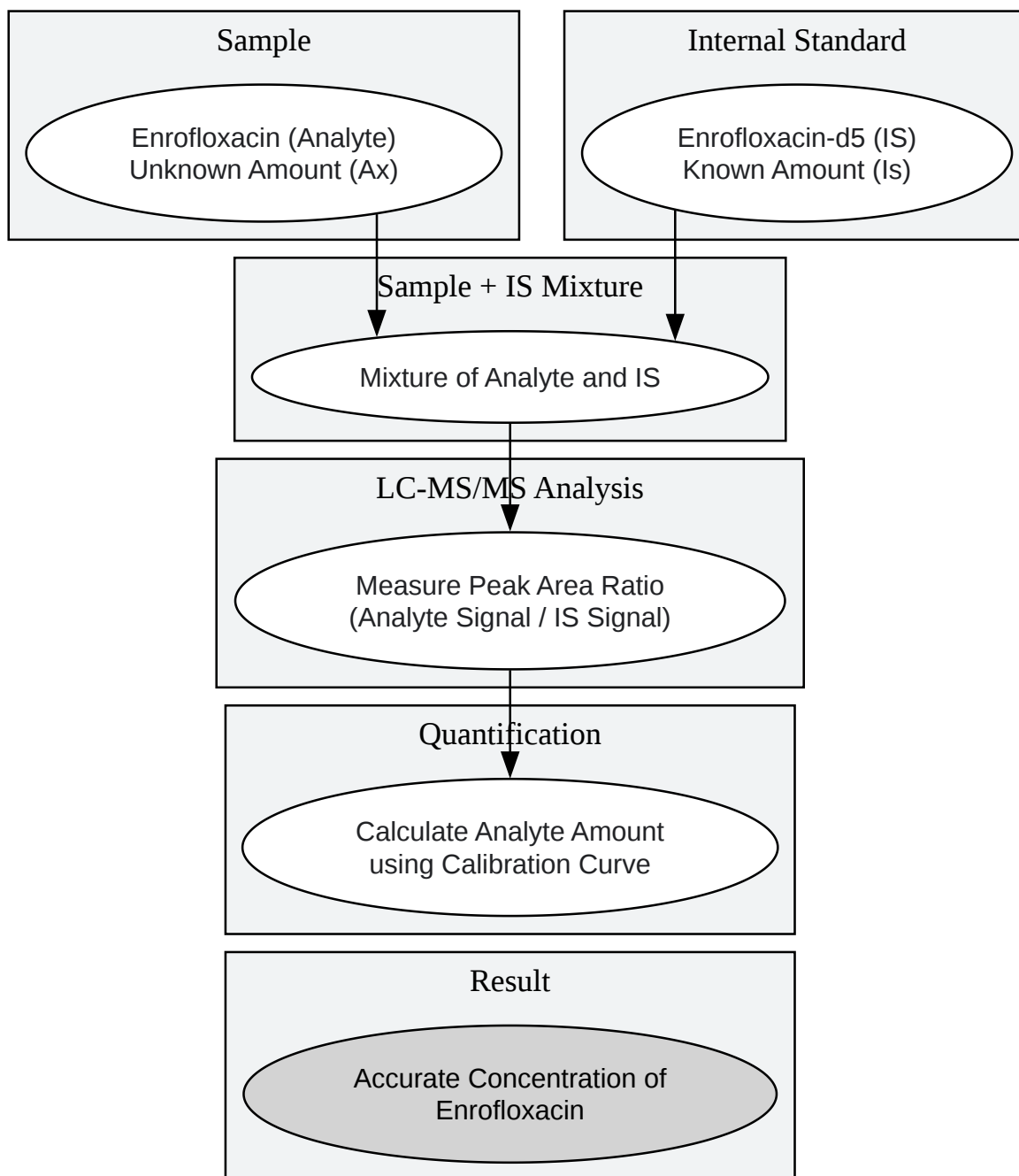
Visualization of Workflows and Principles

The following diagrams illustrate the experimental workflow and the underlying principle of the analytical method.



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Figure 1: Experimental workflow for the determination of enrofloxacin residues.



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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com